molecular formula C20H22N2O5 B2920192 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide CAS No. 941933-63-7

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2920192
CAS No.: 941933-63-7
M. Wt: 370.405
InChI Key: POOXXRUPKYBWKO-UHFFFAOYSA-N
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Description

The compound N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide features a central acetamide scaffold substituted with a 2-methoxyphenoxy group and a phenyl ring bearing a 3-methoxy and 4-(2-oxopyrrolidin-1-yl) moiety.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-6-3-4-7-17(16)27-13-19(23)21-14-9-10-15(18(12-14)26-2)22-11-5-8-20(22)24/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOXXRUPKYBWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with molecular targets and pathways within cells. The pyrrolidinone ring is known to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects . The methoxy groups may enhance the compound’s solubility and bioavailability, further influencing its activity.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP (Predicted) Key Features
Target Compound ~388.4 ~2.5 Two methoxy groups (solubility), 2-oxopyrrolidin (H-bonding)
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide ~316.3 ~1.8 Amino group (polarity), no heterocycle
9a () ~365.4 ~3.2 Naphthyl (lipophilicity), hydroxy-methoxy phenethyl
Compound 15 () ~402.4 ~3.0 2-Oxopyrrolidin with dimethylpyrrole-acetyl

Notes:

  • The target compound’s methoxy groups and moderate logP (~2.5) suggest favorable solubility and BBB penetration relative to more lipophilic analogues like 9a .
  • The 2-oxopyrrolidin group may enhance target binding compared to morpholinone or quinazolinone derivatives due to optimal ring size and H-bonding capacity .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A methoxy-substituted phenyl group .
  • A 2-oxopyrrolidin-1-yl moiety .

This combination enhances its potential for diverse pharmacological applications, particularly in cancer therapy and analgesia.

Molecular Formula

  • C21H22N2O4

Key Structural Features

FeatureDescription
Phenyl RingSubstituted with a methoxy group
Pyrrolidine DerivativeContains a 2-oxopyrrolidin-1-yl structure
Acetamide GroupContributes to its pharmacological activities

Antitumor Effects

Research indicates that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of this compound have shown promising results against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values suggest that the compound may inhibit cancer cell proliferation effectively.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression. The presence of the 2-pyrrolidinone moiety is particularly significant as it is often associated with various biological activities, including:

  • Inhibition of growth factor receptors .
  • Modulation of apoptotic pathways .

Analgesic Properties

In addition to its antitumor effects, the compound exhibits analgesic properties. This dual action enhances its therapeutic potential in treating conditions requiring both pain relief and cancer management.

Case Studies and Research Findings

Several studies have evaluated the efficacy of compounds related to this compound:

  • Study on Anticancer Activity :
    • Compounds were synthesized and tested against multiple human cancer cell lines including MIAPACA (pancreatic), HeLa (cervical), and MDA-MB-231 (breast).
    • Results indicated that certain derivatives exhibited superior activity compared to standard chemotherapy agents, demonstrating IC50_{50} values significantly lower than established drugs .
  • Mechanism-Based Approaches :
    • Investigations into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in tumor growth and metastasis .
  • Comparative Analysis :
    • A comparative study highlighted the effectiveness of this compound against various cancer types, suggesting a broad-spectrum capability .

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